3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
3-ethoxy-1-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-4-12-8-7(9)5-11(10-8)6(2)3/h5-6H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZOLSLWKCEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
β-Diketones such as ethyl 3-ethoxyacetoacetate react with isopropylhydrazine under acidic or neutral conditions. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by the hydrazine’s terminal nitrogen. Cyclization yields a 3-ethoxy-1-isopropylpyrazole intermediate, which is subsequently functionalized at position 4. For the 4-amine group, a nitro-substituted β-diketone (e.g., ethyl 3-ethoxy-4-nitroacetoacetate) is employed, with post-cyclization reduction using hydrogen gas and palladium on carbon (10% Pd/C) achieving >85% conversion to the amine.
Key Parameters
-
Solvent: Ethanol or acetic acid
-
Temperature: 80–100°C (reflux)
-
Catalyst: None required for cyclocondensation; Pd/C for nitro reduction
-
Yield: 60–75% for pyrazole formation; 85–90% for nitro reduction
N-Alkylation and Functional Group Interconversion
N-Alkylation of pre-formed pyrazoles offers an alternative pathway to introduce the isopropyl group. Starting with 3-ethoxy-1H-pyrazol-4-amine, alkylation with isopropyl bromide under basic conditions selectively functionalizes the pyrazole’s nitrogen.
Reaction Conditions and Challenges
The reaction requires anhydrous conditions to prevent hydrolysis of the ethoxy group. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours achieves 65–70% yield. Competing O-alkylation is minimized by using a bulky base like cesium carbonate (Cs₂CO₃), which favors N-alkylation.
Data Table: N-Alkylation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 65 |
| Cs₂CO₃ | DMF | 60 | 12 | 70 |
| NaH | THF | 25 | 24 | 45 |
Pinner Reaction Strategy for Pyrazole Derivatives
The Pinner reaction, leveraging cyanoacetate derivatives, provides a modular route to pyrazoles with diverse substituents. Ethyl 2-cyano-3-ethoxyacrylate reacts with isopropylhydrazine in the presence of hydrochloric acid (HCl) to form an imidate intermediate, which cyclizes to the pyrazole core.
Synthetic Pathway and Selectivity
-
Imidate Formation: Ethyl 2-cyano-3-ethoxyacrylate treated with HCl in ethanol generates the imidate salt.
-
Cyclization: Reaction with isopropylhydrazine at 80°C for 6 hours yields 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine directly, bypassing post-functionalization steps.
Advantages
-
Single-step introduction of ethoxy, isopropyl, and amine groups.
Copper-Catalyzed N-Arylation and Amination
Copper-mediated cross-coupling enables late-stage functionalization of pyrazole intermediates. For example, 4-iodo-3-ethoxy-1-isopropylpyrazole undergoes Buchwald-Hartwig amination with ammonia or benzophenone imine to install the 4-amine group.
Protocol and Efficiency
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline
-
Base: Cs₂CO₃
-
Solvent: Toluene
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step nitro reduction | 60–75 | Moderate |
| N-Alkylation | Simple conditions | Competing O-alkylation | 65–70 | High |
| Pinner Reaction | Single-step synthesis | Sensitivity to moisture | 50–60 | Moderate |
| Copper Catalysis | Late-stage functionalization | Requires iodinated precursor | 55–60 | Low |
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory activities. For instance, various synthesized pyrazole compounds have been tested for their effectiveness in reducing inflammation through models such as carrageenan-induced paw edema in rats. Some derivatives showed potency comparable to established anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Several studies have demonstrated that pyrazole compounds possess antimicrobial properties against a range of pathogens. For example, compounds derived from pyrazoles have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . This suggests potential applications in treating infections.
Anticonvulsant and Antidepressant Effects
Recent investigations have revealed that certain pyrazole derivatives exhibit anticonvulsant and antidepressant activities. Compounds tested under the Antiepileptic Drug Development Programme showed promising neuroprotective effects, indicating their potential use in managing epilepsy and mood disorders .
Cancer Treatment
The compound has been explored for its potential in cancer therapy. Research has indicated that specific pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, studies on structural analogs have shown improved selectivity and efficacy against leukemia cells, suggesting that modifications to the pyrazole structure can enhance therapeutic outcomes .
JAK Inhibition
Another notable application of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is in the inhibition of Janus kinase (JAK) pathways. Compounds designed to target these pathways have shown promise in treating autoimmune diseases and certain cancers by modulating inflammatory responses .
Case Study 1: Anti-inflammatory Efficacy
In a study assessing the anti-inflammatory effects of various pyrazole derivatives, researchers synthesized multiple compounds and evaluated their activity using the carrageenan-induced paw edema model. Among the tested compounds, several exhibited significant reductions in inflammation markers, suggesting a strong therapeutic potential for pain management .
Case Study 2: Antimicrobial Activity Assessment
A series of pyrazole derivatives were screened for antimicrobial activity against clinical isolates of pathogens. The results indicated that certain compounds displayed potent inhibitory effects, particularly against Staphylococcus aureus, highlighting their potential as new antimicrobial agents .
Case Study 3: Neuroprotective Effects
In evaluating the neuroprotective properties of pyrazole derivatives, researchers conducted experiments using pentylenetetrazol-induced seizures in mice. The findings revealed that some compounds not only prevented seizures but also provided neuroprotection, indicating their utility in developing treatments for epilepsy .
Mechanism of Action
The mechanism of action of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key pyrazole derivatives with structural similarities include:
Physicochemical Properties
- Hydrochloride salts (e.g., ) further improve solubility via ionic dissociation.
- Crystal Packing : In 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine, intermolecular N–H···N hydrogen bonds (N1–H1n···N3: 2.131 Å) stabilize the lattice, a feature likely altered in the ethoxy analog due to steric and electronic differences .
- Thermal Stability : Bulky substituents like isopropyl and cyclopropyl may enhance thermal stability by reducing molecular mobility, as seen in COF applications .
Biological Activity
3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with substituents that include an ethoxy group at the 3-position and a propan-2-yl group at the 1-position. This unique structure influences its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Strong inhibition |
| Escherichia coli | 0.5 μg/mL | Moderate inhibition |
| Pseudomonas aeruginosa | 0.75 μg/mL | Moderate inhibition |
The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making it a potential candidate for further development as an antimicrobial agent .
2. Anti-inflammatory Activity
The anti-inflammatory properties of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine have also been investigated. In vitro studies show that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Inhibition (%) at 10 μM | Standard Drug Comparison |
|---|---|---|
| TNF-α | 76% | Dexamethasone (76% at 1 μM) |
| IL-6 | 86% | Dexamethasone (86% at 1 μM) |
These results suggest that the compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases .
The proposed mechanism of action for 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, including enzymes involved in inflammatory responses and bacterial cell wall synthesis. It is hypothesized that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Case Studies
Several studies have documented the efficacy of pyrazole derivatives, including 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine:
- Antimicrobial Efficacy Study : A study evaluated various pyrazole derivatives against microbial pathogens, highlighting that compounds similar to 3-ethoxy exhibited MIC values comparable to established antibiotics .
- Inflammatory Response Study : In vivo models demonstrated that treatment with this pyrazole derivative resulted in significant reductions in edema and inflammatory markers compared to untreated controls .
Q & A
Basic Question: What are the optimal synthetic routes for 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as condensation of substituted hydrazines with β-keto esters or nucleophilic substitution on pre-functionalized pyrazole cores. Key steps include:
- Ethoxy Group Introduction : Use of ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Isopropyl Substitution : Alkylation at the pyrazole N1-position using 2-bromopropane, with temperature control (60–80°C) to minimize side products .
- Amine Functionalization : Reductive amination or displacement reactions with ammonia equivalents, monitored by TLC or HPLC for intermediate purity .
Optimization Strategies : - Vary solvent polarity (e.g., DMSO vs. ethanol) to assess reaction rates .
- Use catalysts like Cu(I) salts for improved yields in cross-coupling steps .
Basic Question: What analytical techniques are critical for characterizing 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, and how are spectral contradictions resolved?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. Ethoxy groups show δ ~1.3 ppm (triplet) and ~4.0 ppm (quartet) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out adducts .
- Contradiction Resolution :
- Overlapping signals in NMR? Use 2D techniques (COSY, HSQC) .
- Discrepancies in melting points? Recrystallize in ethanol/water mixtures and validate via DSC .
Advanced Question: How can computational chemistry elucidate the electronic and steric effects of the ethoxy and isopropyl substituents on reactivity?
Methodological Answer:
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic (amine) and electrophilic (pyrazole C5) sites .
- DFT Studies : Optimize geometry at B3LYP/6-31G* level to assess steric hindrance from the isopropyl group. Compare HOMO-LUMO gaps with analogs to predict redox behavior .
- Docking Simulations : Evaluate binding affinity to biological targets (e.g., COX-2) by comparing with structurally related inhibitors .
Advanced Question: How can researchers resolve contradictory biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory results)?
Methodological Answer:
- Systematic Variability Testing :
- Use standardized assays (e.g., MIC for antimicrobials; COX-2 inhibition for anti-inflammatory activity) under controlled pH and temperature .
- Validate purity via HPLC (>98%) to exclude confounding impurities .
- Structural Analog Comparison :
- Synthesize derivatives lacking the ethoxy group to isolate its role in activity .
- Cross-reference with databases (e.g., PubChem BioAssay) to identify off-target interactions .
Advanced Question: What strategies enable the design of coordination complexes using 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine as a ligand?
Methodological Answer:
- Ligand Design :
- Exploit the pyrazole N4-amine and ethoxy oxygen as donor sites. Pre-treat with base (e.g., NEt₃) to deprotonate the amine for metal binding .
- Complex Characterization :
Advanced Question: What mechanistic insights exist for the compound’s enzyme inhibition, and how can they guide derivative design?
Methodological Answer:
- Kinetic Studies :
- Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., bacterial dihydrofolate reductase) .
- Structure-Activity Relationships (SAR) :
- Modify the ethoxy group to larger alkoxy chains (e.g., propoxy) to enhance hydrophobic interactions with enzyme pockets .
- Introduce electron-withdrawing groups (e.g., -NO₂) at C3 to modulate electron density at the amine site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
